Rhein-8-glucoside calcium

Description

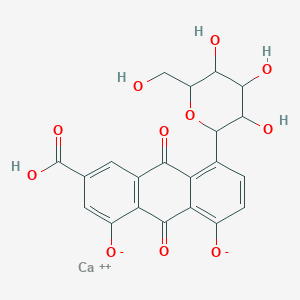

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;3-carboxy-9,10-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,8-diolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11.Ca/c22-5-11-16(26)18(28)19(29)20(32-11)7-1-2-9(23)14-13(7)15(25)8-3-6(21(30)31)4-10(24)12(8)17(14)27;/h1-4,11,16,18-20,22-24,26,28-29H,5H2,(H,30,31);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVBCAMVOFYHJP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C(=CC(=C4)C(=O)O)[O-])[O-].[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16CaO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Rhein-8-glucoside Calcium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhein-8-glucoside calcium is the calcium salt of an anthraquinone glycoside naturally found in medicinal plants such as rhubarb (Rheum palmatum). As a glycoside, it exhibits enhanced solubility and bioavailability compared to its aglycone form, rhein.[1] In vivo, Rhein-8-glucoside is primarily metabolized by intestinal bacteria into its active form, rhein.[2] Consequently, the overall mechanism of action of this compound is a composite of the direct activities of the glucoside and the subsequent, more extensively studied effects of its metabolite, rhein. This guide delineates the current understanding of these mechanisms, providing detailed insights into the molecular pathways and experimental evidence.

Direct Mechanism of Action of Rhein-8-glucoside

The primary pharmacological activities attributed directly to Rhein-8-glucoside, before its metabolism, are the inhibition of human protein tyrosine phosphatase 1B (hPTP1B) and the regulation of a specific non-coding RNA signaling pathway.

Inhibition of Human Protein Tyrosine Phosphatase 1B (hPTP1B)

This compound is a known inhibitor of hPTP1B, an enzyme implicated in the negative regulation of insulin and leptin signaling pathways.[3] Its inhibitory activity suggests potential therapeutic applications in metabolic disorders.

Quantitative Data: hPTP1B Inhibition

| Compound | Target | IC50 | Source |

| This compound | hPTP1B | 11.5 μM | [3] |

Experimental Protocol: hPTP1B Inhibition Assay

The inhibitory activity of this compound against hPTP1B was determined using an in vitro enzymatic assay, as described in the study by Li et al. (2006). While the full detailed protocol is proprietary to the study, a general methodology for such an assay is as follows:

-

Enzyme and Substrate Preparation: Recombinant human PTP1B is purified and prepared in a suitable buffer. A synthetic phosphopeptide substrate, such as a fluorescein-labeled phosphotyrosine-containing peptide, is used.

-

Inhibition Assay: The assay is typically performed in a 96-well plate format. The reaction mixture contains the hPTP1B enzyme, the substrate, and varying concentrations of the inhibitor (this compound).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic dephosphorylation of the substrate.

-

Detection: The extent of dephosphorylation is quantified. This can be achieved by measuring the change in fluorescence polarization or by using a colorimetric method where the release of phosphate is detected by a reagent like malachite green.

-

Data Analysis: The rate of the enzymatic reaction is measured at each inhibitor concentration. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

Signaling Pathway: PTP1B Inhibition

Regulation of the lincRNA ANRIL/let-7a/TGF-β1/Smad Signaling Pathway

In the context of diabetic nephropathy, Rhein-8-O-β-D-glucopyranoside has been shown to protect human mesangial cells from high glucose-induced apoptosis.[1] This protective effect is mediated through the regulation of a long intergenic non-coding RNA (lincRNA) ANRIL, microRNA let-7a, and the subsequent downstream TGF-β1/Smad signaling pathway.

Quantitative Data: Effect on High Glucose-Induced Apoptosis

| Treatment | Effect on lincRNA ANRIL | Effect on let-7a | Effect on TGF-β1/Smad Pathway | Outcome | Source |

| High Glucose (HG) | Upregulation | Downregulation | Activation | Increased Apoptosis | |

| HG + Rhein-8-glucoside | Downregulation of ANRIL | Upregulation of let-7a | Inhibition | Attenuated Apoptosis |

Experimental Protocol: Investigation of the lincRNA ANRIL/let-7a/TGF-β1/Smad Pathway

The study by Zhang et al. (2020) employed several key methodologies to elucidate this pathway:

-

Cell Culture: Human mesangial cells (HMCs) were cultured in a high-glucose medium to mimic diabetic conditions.

-

Cell Viability and Apoptosis Assays: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay. Apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide.

-

Gene Expression Analysis: The expression levels of lincRNA ANRIL and let-7a were measured using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Western Blot Analysis: The protein levels of key components of the TGF-β1/Smad pathway (TGF-β1, phosphorylated Smad2/3) and apoptosis-related proteins (Bcl-2, cleaved caspase-3) were determined by western blotting.

Signaling Pathway: lincRNA ANRIL/let-7a/TGF-β1/Smad

Mechanism of Action of Rhein (Metabolite)

Upon oral administration, this compound is largely metabolized by the gut microbiota to rhein, which is then absorbed and exerts systemic effects. The anti-inflammatory and chondroprotective actions of rhein are particularly well-documented.

Inhibition of NF-κB and MAPK Signaling Pathways

A primary mechanism of rhein's anti-inflammatory effect is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the expression of pro-inflammatory genes.

Experimental Workflow: Investigating NF-κB and MAPK Inhibition by Rhein

Signaling Pathway: NF-κB and MAPK Inhibition by Rhein

Conclusion

The mechanism of action of this compound is multifaceted. It exhibits direct inhibitory effects on hPTP1B and regulates a specific lincRNA-mediated signaling pathway. Following metabolism by intestinal microbiota, its active metabolite, rhein, exerts potent anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling cascades. This dual action, combining the properties of the parent glycoside and its aglycone metabolite, underpins its therapeutic potential, particularly in metabolic and inflammatory conditions. Further research is warranted to fully elucidate the direct effects of Rhein-8-glucoside on other signaling pathways prior to its metabolism and to understand the specific contribution of the calcium salt to its overall pharmacological profile.

References

- 1. Anthraquinones from Rheum officinale Ameliorate Renal Fibrosis in Acute Kidney Injury and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhein inhibits interleukin-1 beta-induced activation of MEK/ERK pathway and DNA binding of NF-kappa B and AP-1 in chondrocytes cultured in hypoxia: a potential mechanism for its disease-modifying effect in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Rhein-8-glucoside Calcium: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhein-8-glucoside calcium, an anthraquinone glycoside, is a naturally derived compound found in plants such as those of the Rheum species.[1] This document provides a comprehensive technical overview of the known biological activities of this compound, with a focus on its molecular mechanisms and relevant experimental data. The information presented is intended to support further research and drug development efforts.

Core Biological Activities

This compound has demonstrated several key biological activities, including the inhibition of protein tyrosine phosphatase 1B (PTP1B), modulation of apoptosis in specialized cell types, and antibacterial effects against biofilm-forming bacteria.

Inhibition of Human Protein Tyrosine Phosphatase 1B (hPTP1B)

This compound is an inhibitor of human Protein Tyrosine Phosphatase 1B (hPTP1B), an enzyme implicated in the negative regulation of insulin and leptin signaling pathways.[2][3][4] Its inhibitory action suggests potential therapeutic applications in metabolic disorders.

Quantitative Data:

| Parameter | Value | Reference |

| IC50 (hPTP1B) | 11.5 μM | [3] |

Anti-apoptotic Effects in Human Mesangial Cells

In the context of diabetic nephropathy, a major complication of diabetes, Rhein-8-glucoside (Rg) has been shown to protect human mesangial cells (HMCs) from apoptosis induced by high glucose (HG). This protective effect is mediated through the regulation of a specific long non-coding RNA (lncRNA) and a subsequent signaling cascade.

Quantitative Data:

| Treatment | Effect on High Glucose-Induced Apoptosis in HMCs | Reference |

| 20 µM Rhein-8-glucoside | Inhibition of apoptosis | |

| 80 µM Rhein-8-glucoside | Inhibition of apoptosis |

The mechanism involves the upregulation of the lncRNA ANRIL and the downregulation of let-7a, which in turn inhibits the TGF-β1/Smad signaling pathway.

Antibacterial Activity Against Streptococcus mutans Biofilm Formation

Rhein-8-glucoside has been identified as an inhibitor of biofilm formation by Streptococcus mutans, a primary etiological agent of dental caries. This activity is concentration-dependent and is associated with the downregulation of several genes crucial for biofilm development.

Quantitative Data:

| Concentration | Effect on S. mutans Biofilm Formation | Reference |

| 10 μg/mL | ~60% reduction in biofilm formation | |

| 50 μg/mL | Significant inhibition of biofilm formation | |

| 75 μg/mL | Significant inhibition of biofilm formation |

The inhibitory effect is linked to the decreased expression of genes such as luxS, brpA, ffh, recA, nth, and smx.

Signaling Pathway

LincRNA ANRIL/let-7a/TGF-β1/Smad Signaling Pathway

Rhein-8-glucoside has been shown to modulate the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway in human mesangial cells under high-glucose conditions. High glucose upregulates lincRNA ANRIL, which is believed to sponge let-7a, a microRNA that targets TGF-β1. This leads to an increase in TGF-β1, which then activates the Smad signaling cascade, ultimately promoting apoptosis. Rhein-8-glucoside counteracts this by downregulating lincRNA ANRIL, thereby restoring let-7a levels and inhibiting the TGF-β1/Smad pathway.

Figure 1: Rhein-8-glucoside modulation of the lincRNA ANRIL/let-7a/TGF-β1/Smad pathway.

Experimental Protocols

hPTP1B Inhibition Assay

This protocol outlines a general in vitro assay to determine the inhibitory activity of this compound against hPTP1B.

Materials:

-

Human recombinant PTP1B

-

Reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)

-

p-nitrophenyl phosphate (pNPP) as substrate

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer.

-

Add various concentrations of this compound to the wells.

-

Add the hPTP1B enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the pNPP substrate.

-

Monitor the absorbance at 405 nm for a specific duration (e.g., 30 minutes) at 37°C.

-

The rate of p-nitrophenol production is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Figure 2: Workflow for the in vitro hPTP1B inhibition assay.

High Glucose-Induced Apoptosis Assay in Human Mesangial Cells

This protocol describes the assessment of the anti-apoptotic effect of Rhein-8-glucoside on HMCs cultured in high glucose, using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

-

Human Mesangial Cells (HMCs)

-

Cell culture medium (e.g., DMEM) with normal and high glucose concentrations

-

Rhein-8-glucoside

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Culture HMCs in normal glucose medium.

-

Induce apoptosis by culturing the cells in high glucose medium for 24 hours.

-

Treat the high-glucose-cultured cells with different concentrations of Rhein-8-glucoside (e.g., 20 and 80 µM) for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Figure 3: Experimental workflow for the apoptosis assay in HMCs.

Streptococcus mutans Biofilm Formation Assay

This protocol details a crystal violet-based assay to quantify the effect of Rhein-8-glucoside on S. mutans biofilm formation.

Materials:

-

Streptococcus mutans strain

-

BHI (Brain Heart Infusion) broth

-

Rhein-8-glucoside

-

96-well flat-bottom microtiter plate

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or other suitable solvent

-

Microplate reader

Procedure:

-

Grow an overnight culture of S. mutans in BHI broth.

-

Dilute the culture and add it to the wells of a 96-well plate containing BHI broth with and without various concentrations of Rhein-8-glucoside (e.g., 10, 50, 75 μg/mL).

-

Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for 24-48 hours to allow biofilm formation.

-

Carefully remove the planktonic bacteria by washing the wells with PBS.

-

Stain the adherent biofilm with 0.1% crystal violet solution for 15 minutes.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with a suitable solvent (e.g., 95% ethanol).

-

Measure the absorbance of the solubilized stain at a wavelength of approximately 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm mass.

Figure 4: Workflow for the S. mutans biofilm formation assay.

Conclusion

This compound exhibits a range of biological activities with potential therapeutic implications. Its inhibitory effect on hPTP1B suggests a role in metabolic disease research, while its anti-apoptotic properties in human mesangial cells highlight its potential in the context of diabetic complications. Furthermore, its ability to inhibit Streptococcus mutans biofilm formation opens avenues for its application in oral healthcare. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the promising biological functions of this natural compound.

References

Rhein-8-Glucoside Calcium as a PTP1B Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a significant negative regulator in the insulin signaling pathway, making it a prime therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B can enhance insulin sensitivity. This technical guide provides a comprehensive overview of Rhein-8-glucoside calcium, an anthraquinone glycoside, as an inhibitor of human PTP1B (hPTP1B). This document consolidates available quantitative data, details experimental protocols for assessing PTP1B inhibition, and presents key signaling pathways and experimental workflows through standardized visualizations.

Introduction to PTP1B and Its Role in Insulin Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that dephosphorylates phosphotyrosine residues on the activated insulin receptor (IR) and its substrates (IRS).[1] This action attenuates the insulin signaling cascade, which is crucial for glucose uptake and metabolism.[2] Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[3] Therefore, inhibitors of PTP1B are being actively investigated as potential therapeutics to enhance insulin signaling and improve glucose homeostasis.[4][5]

This compound: A Natural PTP1B Inhibitor

Rhein-8-glucoside, also known as rhein-8-O-β-D-glucopyranoside, is an anthraquinone glycoside that has been isolated from plants such as rhubarb and Saussurea lappa. Commercial preparations may be available as a calcium salt. It has been identified as an inhibitor of human PTP1B. In vivo, Rhein-8-glucoside is metabolized to Rhein by intestinal bacteria. Rhein itself has also been shown to inhibit PTP1B.

Quantitative Inhibition Data

The inhibitory potency of Rhein-8-glucoside and its metabolite, Rhein, against PTP1B has been quantified by determining their half-maximal inhibitory concentrations (IC50). This data is crucial for comparing their efficacy with other potential inhibitors.

| Compound | Inhibitor | Target | IC50 Value | Reference |

| Rhein-8-glucoside | Rhein-8-glucoside | hPTP1B | 11.5 µM | |

| Rhein | Rhein | PTP1B | 80.5 µM |

PTP1B Signaling Pathway and Inhibition

The following diagram illustrates the canonical insulin signaling pathway and the inhibitory role of PTP1B. This compound, by inhibiting PTP1B, prevents the dephosphorylation of the insulin receptor and its substrates, thereby promoting downstream signaling.

References

- 1. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protein tyrosine phosphatase 1B inhibitors from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antibacterial Properties of Rhein-8-O-β-D-glucopyranoside

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on the antibacterial properties of Rhein-8-O-β-D-glucopyranoside. It is important to note that the majority of research has been conducted on the glucoside form, and there is a significant lack of publicly available data specifically for Rhein-8-glucoside calcium. The information regarding the aglycone, Rhein, is provided for comparative context. The experimental protocols described herein are representative methodologies and may require optimization for specific laboratory conditions.

Executive Summary

Rhein-8-O-β-D-glucopyranoside (Rg), an anthraquinone glycoside, has emerged as a compound of interest for its antibacterial activities, particularly against the primary etiological agent of dental caries, Streptococcus mutans.[1] Research indicates that Rg exerts its effects through a multi-faceted mechanism that includes the inhibition of bacterial growth, suppression of biofilm formation, and reduction of virulence factors such as acid and extracellular polysaccharide production.[2] Mechanistically, Rg has been shown to downregulate the expression of several key genes involved in bacterial communication, adhesion, and stress response.[1] While its aglycone, Rhein, has been more extensively studied against a broader range of bacteria, including Staphylococcus aureus, the glycoside form presents a distinct profile that warrants further investigation. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and known mechanisms of action related to the antibacterial properties of Rhein-8-O-β-D-glucopyranoside.

Quantitative Antibacterial Data

The antibacterial efficacy of Rhein-8-O-β-D-glucopyranoside and its related compounds has been quantified primarily through the determination of Minimum Inhibitory Concentration (MIC) and effects on biofilm formation. The available data is summarized below.

Table 1: In Vitro Antibacterial Activity of Rhein-8-O-β-D-glucopyranoside against Streptococcus mutans

| Parameter | Test Compound | Bacterial Strain | Result | Reference |

| Minimum Inhibitory Concentration (MIC) | Saussurea lappa extract (SFE) rich in Rg | Streptococcus mutans | 14 µg/µL* | [2] |

| Biofilm Inhibition | Rhein-8-O-β-D-glucopyranoside | Streptococcus mutans | 60% reduction at 10 µg/mL | [2] |

| Biofilm Inhibition | Rhein-8-O-β-D-glucopyranoside | Streptococcus mutans | Drastic inhibition at 50-75 µg/mL |

*Note: The unit µg/µL is unconventional for MIC values and may be a typographical error in the source publication. Standard units are typically µg/mL.

Table 2: In Vitro Antibacterial Activity of Rhein (Aglycone) for Comparison

| Parameter | Bacterial Strain(s) | Result | Reference |

| MIC | Staphylococcus aureus (21 strains) | Good activity | |

| MIC | Staphylococcus aureus | 12.5 µg/mL (bacteriostatic) | |

| MIC50 / MIC90 | S. aureus ATCC 6538 | 4.83 / 9.20 µg/mL | |

| MIC50 / MIC90 | Methicillin-resistant S. aureus (MRSA) | 4.45 / 8.45 µg/mL | |

| MIC | S. aureus (16 strains, including MRSA) | 7.8–31.25 µg/ml | |

| MIC90 | Streptococcus mutans | 5.69 µg/mL |

Mechanism of Action

Rhein-8-O-β-D-glucopyranoside appears to inhibit S. mutans through the disruption of key physiological processes and the downregulation of specific genes crucial for virulence and survival.

Inhibition of Virulence Factors

Rg has been demonstrated to interfere with the pathogenic capabilities of S. mutans by:

-

Inhibiting Acid Production: The compound reduces the activity of intracellular lactate dehydrogenase (LDH), a key enzyme in the glycolysis pathway. This interference curtails the bacterium's ability to produce acid, a primary factor in the demineralization of tooth enamel.

-

Reducing Extracellular Polysaccharide (EPS) Production: Rg significantly diminishes the amount of EPS produced by S. mutans. EPS is a critical component of the biofilm matrix, facilitating bacterial adhesion and protecting the embedded colonies.

Downregulation of Gene Expression

Studies have shown that in Rg-treated S. mutans biofilms, the expression levels of several key genes are significantly decreased. These genes are involved in various functions essential for biofilm formation and stress tolerance:

-

brpA: Plays a role in biofilm formation, acid tolerance, and oxidative stress response.

-

ffh: Encodes a component of the signal recognition particle, crucial for protein secretion and cell surface integrity.

-

recA: A key protein in DNA repair and the SOS response, essential for surviving DNA damage.

-

nth: Encodes a DNA glycosylase involved in base excision repair.

-

smx: A putative transport system protein.

The collective downregulation of these genes suggests a broad-spectrum disruption of the cellular machinery required for establishing and maintaining a pathogenic biofilm.

References

A Technical Guide to the Source and Isolation of Rhein-8-Glucoside Calcium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of Rhein-8-glucoside calcium, an anthraquinone glycoside of significant interest for its potential therapeutic applications. This document details experimental protocols and summarizes quantitative data to facilitate further research and development.

Natural Sources of Rhein-8-Glucoside

Rhein-8-glucoside, also known as Rhein-8-O-β-D-glucopyranoside, is a naturally occurring compound found predominantly in the roots and rhizomes of various medicinal plants. The primary botanical sources include:

-

Rheum palmatum L. (Rhubarb): The roots and rhizomes of various rhubarb species are a major source of Rhein-8-glucoside and other anthraquinone glycosides. These compounds are responsible for the well-known medicinal properties of rhubarb.

-

Saussurea lappa: The roots of this plant are another documented source of this compound.[1]

-

Cassia angustifolia (Senna): The leaves and pods of Senna contain sennosides, which are dianthrone glucosides derived from rhein, the aglycone of Rhein-8-glucoside.

Isolation and Purification of Rhein-8-Glucoside

The isolation of Rhein-8-glucoside from its natural sources is a multi-step process involving extraction, partitioning, and chromatographic purification. While a specific protocol for the calcium salt is not extensively detailed in the literature, the following sections provide a robust methodology for obtaining the purified glucoside, which can then be converted to its calcium salt.

Quantitative Data Summary

| Parameter | Value | Reference |

| Extraction Method | Ultrasonic-Assisted Extraction | Wu, Y. C., et al. (2018) |

| Plant Material | Rheum palmatum L. root powder | Wu, Y. C., et al. (2018) |

| Solvent | Lactic acid, glucose, and water (LGH) | Wu, Y. C., et al. (2018) |

| Extraction Yield (Rhein) | 5.78 ± 0.02 mg/g | Wu, Y. C., et al. (2018) |

| Purity after Purification | 96.67% | Wu, Y. C., et al. (2018) |

| Recovery Yield | 79.51% | Wu, Y. C., et al. (2018) |

Experimental Protocols

This protocol is adapted from methods for isolating anthraquinone glycosides from Rheum palmatum.

Materials and Reagents:

-

Dried and powdered roots of Rheum palmatum L.

-

80% Ethanol (v/v)

-

Reflux apparatus

-

Filtration system (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 100 g of dried, powdered Rheum palmatum root and place it in a round-bottom flask.

-

Add 1 L of 80% ethanol to the flask.

-

Perform reflux extraction for 2 hours at a controlled temperature.

-

Allow the mixture to cool and then filter to separate the extract from the plant material.

-

Repeat the extraction process on the plant residue two more times with fresh 80% ethanol.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Materials and Reagents:

-

Crude anthraquinone glycoside extract

-

MCI-gel CHP-20P resin or other suitable chromatographic media (e.g., silica gel, Sephadex LH-20)

-

Methanol

-

Deionized water

-

Chromatography column

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Prepare a slurry of MCI-gel CHP-20P resin in deionized water and pack it into a chromatography column.

-

Equilibrate the column with deionized water.

-

Dissolve the crude extract in a minimal amount of deionized water and load it onto the column.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system (e.g., ethyl acetate:methanol:water), and visualizing the spots under a UV lamp.

-

Combine the fractions containing the desired compound, Rhein-8-glucoside.

-

Evaporate the solvent from the combined fractions using a rotary evaporator to yield the purified Rhein-8-glucoside.

A general procedure for forming the calcium salt of an acidic compound like Rhein-8-glucoside (which contains a carboxylic acid group) is as follows. This protocol is based on general chemical principles for salt formation.

Materials and Reagents:

-

Purified Rhein-8-glucoside

-

Ethanol or other suitable organic solvent

-

Calcium hydroxide (Ca(OH)₂) or another suitable calcium salt (e.g., calcium chloride, calcium acetate)

-

Deionized water

-

pH meter or pH paper

-

Filtration apparatus

Procedure:

-

Dissolve the purified Rhein-8-glucoside in ethanol.

-

In a separate container, prepare a solution of a stoichiometric amount of calcium hydroxide in water.

-

Slowly add the calcium hydroxide solution to the Rhein-8-glucoside solution while stirring.

-

Monitor the pH of the mixture. Adjust the addition of the calcium hydroxide solution to reach a neutral or slightly basic pH.

-

Stir the reaction mixture at room temperature for several hours to ensure complete salt formation.

-

The this compound salt may precipitate out of the solution. If so, collect the precipitate by filtration.

-

If the salt is soluble, the solvent can be removed under reduced pressure to obtain the solid calcium salt.

-

Wash the resulting solid with a small amount of cold ethanol or another suitable solvent to remove any unreacted starting materials.

-

Dry the final product under vacuum.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway: Inhibition of hPTP1B

Rhein-8-glucoside is an inhibitor of human Protein Tyrosine Phosphatase 1B (hPTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, Rhein-8-glucoside can potentially enhance these signaling cascades.

Caption: Inhibition of hPTP1B by this compound.

Signaling Pathway: Regulation of the lincRNA ANRIL/let-7a/TGF-β1/Smad Pathway

Rhein-8-O-β-D-glucopyranoside has been reported to inhibit high glucose-induced apoptosis in human mesangial cells by modulating the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway.

Caption: Regulation of the TGF-β1/Smad pathway by Rhein-8-O-β-D-glucopyranoside.

References

An In-depth Technical Guide to Rhein-8-glucoside calcium (CAS Number 113443-70-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhein-8-glucoside calcium, an anthraquinone compound, is a molecule of significant interest in the pharmaceutical and research communities.[1] Primarily isolated from the roots of Saussurea lappa and Rheum palmatum, this compound has demonstrated a range of biological activities, including inhibitory effects on human protein tyrosine phosphatase 1B (hPTP1B), antibacterial properties, and potential therapeutic applications in diabetic nephropathy.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, pharmacological activities, and detailed experimental protocols for its study. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential for drug development.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[4] It is soluble in organic solvents such as methanol, ethanol, and DMSO, and to a lesser extent in chloroform, dichloromethane, and acetone. For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.

| Property | Value | Reference |

| CAS Number | 113443-70-2 | |

| Molecular Formula | C21H16CaO11 | |

| Molecular Weight | 484.423 g/mol | |

| Appearance | Yellow crystal | |

| Boiling Point | 834.5°C at 760 mmHg | |

| Flash Point | 296.4°C | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | |

| Storage | 2-8°C |

Pharmacological Activities and Mechanism of Action

This compound exhibits several noteworthy pharmacological activities, positioning it as a candidate for further investigation in various therapeutic areas.

Inhibition of human Protein Tyrosine Phosphatase 1B (hPTP1B)

This compound is an inhibitor of human Protein Tyrosine Phosphatase 1B (hPTP1B) with a reported IC50 of 11.5 μM. PTP1B is a negative regulator of the insulin and leptin signaling pathways, making its inhibition a promising strategy for the treatment of type 2 diabetes and obesity.

Experimental Protocol: hPTP1B Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on hPTP1B activity.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl Phosphate (pNPP) as substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (test compound)

-

Positive control inhibitor (e.g., Suramin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 10 µL of various concentrations of this compound to the test wells. Add 10 µL of solvent to the control wells and 10 µL of the positive control to its respective wells.

-

Add 20 µL of recombinant hPTP1B enzyme solution to all wells and incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 10 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow for hPTP1B Inhibition Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound salt | CAS#:113443-70-2 | Chemsrc [chemsrc.com]

- 3. This compound salt | CAS:113443-70-2 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Effects of Rhein-8-O-β-D-glucopyranoside on the Biofilm Formation of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Rhein-8-Glucoside Calcium on Cellular Signaling Cascades: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhein-8-glucoside calcium is an anthraquinone glycoside that has garnered significant interest within the scientific community for its diverse pharmacological activities. As the glycoside form of Rhein, it is understood to be a prodrug, metabolized by intestinal microflora into its active aglycone, Rhein. This conversion is crucial for its bioavailability and subsequent effects on cellular processes. This technical guide provides an in-depth analysis of the effects of Rhein-8-glucoside and its active metabolite, Rhein, on key cell signaling pathways. The information presented herein is intended to support research and development efforts in fields such as inflammation, oncology, and metabolic diseases.

Core Mechanism of Action

This compound primarily exerts its biological effects through the actions of its metabolite, Rhein. A notable direct activity of Rhein-8-glucoside is its ability to be transformed by intestinal bacteria into Rhein, which accelerates the metabolism of other compounds like sennoside A[1]. The majority of the observed effects on cell signaling pathways are attributed to Rhein.

Modulation of Key Signaling Pathways

Rhein has been demonstrated to modulate several critical intracellular signaling pathways implicated in inflammation, cell proliferation, apoptosis, and fibrosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Rhein has been shown to be a potent inhibitor of this pathway. Its mechanisms of inhibition include:

-

Inhibition of IκBα Degradation: Rhein prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action retains the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

-

Regulation via PPAR-γ: Rhein can also exert its anti-inflammatory effects through the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway. It enhances the binding of PPAR-γ to NF-κB and histone deacetylase 3 (HDAC3), which leads to the inhibition of NF-κB activation[2][3].

// Nodes Rhein [label="Rhein", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkBa_p [label="p-IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_IkBa [label="NF-κB-IκBα\n(Inactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Transcription", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Rhein -> IKK [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; IKK -> IkBa_p [label="Phosphorylates"]; NFkB_IkBa -> IKK [style=invis]; IkBa_p -> NFkB_IkBa [label="Degradation of IκBα", arrowhead=none, style=dashed, color="#5F6368"]; NFkB_IkBa -> NFkB [label="Activation"]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> Inflammatory_Genes [label="Activation"];

// Invisible edges for alignment {rank=same; Rhein; NFkB_IkBa;} {rank=same; IKK;} {rank=same; IkBa_p; NFkB;} {rank=same; Nucleus;} {rank=same; Inflammatory_Genes;} } Caption: Inhibition of the NF-κB Signaling Pathway by Rhein.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, is crucial for regulating cell proliferation, differentiation, and apoptosis. Rhein has demonstrated inhibitory effects on this pathway. Specifically, Rhein can reduce the IL-1β-stimulated activation of the ERK1/ERK2 pathway[4][5]. In human renal cell carcinoma, Rhein treatment has been shown to inhibit the phosphorylation of both ERK and JNK.

// Nodes Rhein [label="Rhein", fillcolor="#FBBC05", fontcolor="#202124"]; Stimuli [label="Pro-inflammatory Stimuli\n(e.g., IL-1β)", fillcolor="#FFFFFF", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_ERK [label="p-ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p_JNK [label="p-JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effects\n(Proliferation, Inflammation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Stimuli -> MEK; Rhein -> MEK [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; Rhein -> JNK [label="Inhibits\nPhosphorylation", style=dashed, arrowhead=tee, color="#EA4335"]; MEK -> ERK [label="Phosphorylates"]; ERK -> p_ERK; JNK -> p_JNK; p_ERK -> Downstream; p_JNK -> Downstream;

// Invisible edges for alignment {rank=same; Rhein; Stimuli;} {rank=same; MEK; JNK;} {rank=same; ERK;} {rank=same; p_ERK; p_JNK;} {rank=same; Downstream;} } Caption: Inhibition of the MAPK Signaling Pathway by Rhein.

TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-beta 1 (TGF-β1)/Smad pathway is centrally involved in cellular fibrosis. A study has directly implicated Rhein-8-O-β-D-glucopyranoside in the regulation of this pathway in human mesangial cells under high glucose conditions. It was found that Rhein-8-glucoside inhibits the TGF-β1/Smad pathway by upregulating let-7a and downregulating the long non-coding RNA ANRIL, which subsequently leads to decreased phosphorylation of Smad2.

// Nodes RG [label="Rhein-8-glucoside", fillcolor="#FBBC05", fontcolor="#202124"]; High_Glucose [label="High Glucose", fillcolor="#FFFFFF", fontcolor="#202124"]; ANRIL [label="lincRNA ANRIL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; let7a [label="let-7a", fillcolor="#34A853", fontcolor="#FFFFFF"]; TGFb1 [label="TGF-β1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_Smad2 [label="p-Smad2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fibrosis [label="Fibrosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges High_Glucose -> ANRIL [label="Upregulates"]; High_Glucose -> let7a [label="Downregulates", style=dashed, arrowhead=tee, color="#EA4335"]; RG -> ANRIL [label="Downregulates", style=dashed, arrowhead=tee, color="#EA4335"]; RG -> let7a [label="Upregulates"]; ANRIL -> let7a [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; let7a -> TGFb1 [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; TGFb1 -> p_Smad2 [label="Activates"]; p_Smad2 -> Fibrosis;

// Invisible edges for alignment {rank=same; RG; High_Glucose;} {rank=same; ANRIL;} {rank=same; let7a;} {rank=same; TGFb1;} {rank=same; p_Smad2;} {rank=same; Fibrosis;} } Caption: Inhibition of the TGF-β1/Smad Pathway by Rhein-8-glucoside.

Quantitative Data on Cellular Effects

The following tables summarize the quantitative effects of Rhein-8-glucoside and Rhein on various cellular parameters as reported in the literature.

Table 1: Effects of Rhein-8-O-β-D-glucopyranoside on Human Mesangial Cells (HMCs) under High Glucose (HG) Conditions

| Parameter | Treatment | Concentration | Effect | Reference |

| Apoptosis | HG | - | Increased | |

| HG + Rhein-8-glucoside | 20 µM | Attenuated apoptosis | ||

| HG + Rhein-8-glucoside | 80 µM | Attenuated apoptosis | ||

| Bcl-2 Expression | HG | - | Decreased | |

| HG + Rhein-8-glucoside | 20 µM | Increased vs. HG | ||

| HG + Rhein-8-glucoside | 80 µM | Increased vs. HG | ||

| Active Caspase-3 Expression | HG | - | Increased | |

| HG + Rhein-8-glucoside | 20 µM | Decreased vs. HG | ||

| HG + Rhein-8-glucoside | 80 µM | Decreased vs. HG | ||

| lincRNA ANRIL Expression | HG | - | Upregulated | |

| HG + Rhein-8-glucoside | 20 µM | Recovered towards normal | ||

| HG + Rhein-8-glucoside | 80 µM | Recovered towards normal | ||

| let-7a Expression | HG | - | Downregulated | |

| HG + Rhein-8-glucoside | 20 µM | Increased vs. HG | ||

| HG + Rhein-8-glucoside | 80 µM | Increased vs. HG |

Table 2: Effects of Rhein on Inflammatory Cytokine Production and Cell Viability

| Cell Line | Treatment | Concentration | Effect | Reference |

| RAW264.7 Macrophages | LPS | 1 µg/mL | Increased IL-6, IL-1β, TNF-α | |

| LPS + Rhein | 5 µM | Significantly reduced IL-6, IL-1β, TNF-α | ||

| LPS + Rhein | 20 µM | Significantly reduced IL-6, IL-1β, TNF-α | ||

| SK-BR-3 (Breast Cancer) | Rhein | 86 µmol/L | IC50 for anti-proliferative effect |

Experimental Protocols

Cell Culture and Treatment (Human Mesangial Cells)

-

Cell Line: Human Mesangial Cells (HMCs).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

High Glucose Treatment: Cells are exposed to a high glucose concentration (e.g., 30 mM) to induce a diabetic nephropathy-like state.

-

Rhein-8-glucoside Treatment: Rhein-8-O-β-D-glucopyranoside is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at final concentrations of 20 µM and 80 µM for a specified duration (e.g., 24-48 hours).

Western Blot Analysis

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-Bcl-2, anti-caspase-3, anti-TGF-β1, anti-p-Smad2, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit (e.g., TRIzol reagent). First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (e.g., lincRNA ANRIL, let-7a) is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, U6) as an internal control.

Conclusion

This compound, primarily through its active metabolite Rhein, demonstrates significant modulatory effects on key cellular signaling pathways, including NF-κB, MAPK, and TGF-β1/Smad. These actions underscore its therapeutic potential in conditions characterized by inflammation, aberrant cell proliferation, and fibrosis. The direct inhibitory effect of Rhein-8-glucoside on the TGF-β1/Smad pathway in the context of high glucose-induced cellular stress highlights its potential relevance in diabetic complications. Further research is warranted to fully elucidate the therapeutic applications and to investigate the effects of the glycoside form on a wider range of cellular pathways. The data and protocols presented in this guide offer a foundational resource for scientists and researchers in the field of drug discovery and development.

References

- 1. The influence of rhein 8-O-β-D-glucopyranoside on the purgative action of sennoside A from rhubarb in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhein inhibits interleukin-1 beta-induced activation of MEK/ERK pathway and DNA binding of NF-kappa B and AP-1 in chondrocytes cultured in hypoxia: a potential mechanism for its disease-modifying effect in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of interleukin-1beta-induced activation of MEK/ERK pathway and DNA binding of NF-kappaB and AP-1: potential mechanism for Diacerein effects in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Rhein-8-Glucoside Calcium: A Technical Guide to its Application in Biofilm Formation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm formation is a critical virulence mechanism for a multitude of pathogenic bacteria, contributing to chronic infections and increased resistance to conventional antimicrobial agents. The quest for novel anti-biofilm compounds is a paramount challenge in drug development. Rhein-8-glucoside calcium, an anthraquinone compound, has emerged as a promising candidate in this arena. This technical guide provides an in-depth overview of the current research on Rhein-8-glucoside and its aglycone, rhein, in the context of biofilm inhibition, offering detailed experimental protocols, quantitative data, and insights into the underlying molecular mechanisms.

Core Concepts: Mechanism of Action

Rhein-8-O-β-D-glucopyranoside (Rg) and its aglycone, rhein, have demonstrated significant anti-biofilm properties against various bacterial species. The primary mechanisms of action involve the disruption of key processes in biofilm development, including initial bacterial attachment, microcolony formation, and the production of extracellular polymeric substances (EPS).

Research on Streptococcus mutans, a primary causative agent of dental caries, has shown that Rhein-8-O-β-D-glucopyranoside can significantly inhibit its growth and suppress biofilm formation in a concentration-dependent manner.[1][2] This inhibition is linked to the downregulation of several key genes involved in biofilm formation and bacterial survival.[1][2]

Similarly, rhein has been shown to effectively reduce biofilm biomass in Staphylococcus aureus.[3] Its mechanism of action in this bacterium involves the repression of genes related to α-hemolysin, biofilm formation, and the modulation of the holin/antiholin system.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the anti-biofilm effects of Rhein-8-O-β-D-glucopyranoside and rhein.

Table 1: Anti-biofilm and Antibacterial Activity of Rhein-8-O-β-D-glucopyranoside against Streptococcus mutans

| Concentration | Effect | Reference |

| 10 µg/mL | 60% reduction in biofilm formation | |

| 50 µg/mL & 75 µg/mL | Drastic inhibition of biofilm formation (at 4 and 24 hours) |

Table 2: Anti-biofilm and Antibacterial Activity of Rhein against Staphylococcus aureus

| Parameter | Value | Strain(s) | Reference |

| Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | All tested strains | |

| Biofilm Eradication (at 50 µg/mL) | ~50% | Not specified | |

| RH17 (a rhein derivative) | |||

| MIC against S. aureus ATCC 29213 | 8 µg/mL | S. aureus ATCC 29213 | |

| MIC Range against clinical isolates | 8 to 16 µg/mL | MSSA and MRSA | |

| Biofilm Inhibition at 1/8 x MIC (RH17) | 6.78% | S. aureus ATCC 29213 | |

| Biofilm Inhibition at 1/8 x MIC (Rhein) | 5.34% | S. aureus ATCC 29213 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antibacterial activity of a compound.

Methodology:

-

Prepare a series of twofold dilutions of this compound or rhein in a suitable broth medium (e.g., Tryptic Soy Broth for S. aureus, Brain Heart Infusion for S. mutans).

-

Inoculate each dilution with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (bacteria without the compound) and a negative control (broth without bacteria).

-

Incubate the cultures at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the total biomass of a biofilm.

Methodology:

-

Grow bacterial cultures overnight and then dilute to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.

-

Dispense the bacterial suspension into the wells of a 96-well flat-bottom polystyrene microtiter plate.

-

Add various concentrations of this compound or rhein to the wells. Include untreated control wells.

-

Incubate the plate without shaking for 24 hours at 37°C to allow for biofilm formation.

-

After incubation, carefully remove the medium and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic bacteria.

-

Stain the adherent biofilms with 200 µL of 0.1% (w/v) crystal violet solution for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells again with PBS.

-

Air dry the plate.

-

Solubilize the bound crystal violet by adding 200 µL of 33% (v/v) acetic acid or absolute ethanol to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the biofilm biomass.

Gene Expression Analysis by Real-Time PCR (RT-PCR)

This protocol is used to investigate the effect of the compound on the expression of genes related to biofilm formation.

Methodology:

-

Grow biofilms in the presence or absence of sub-MIC concentrations of this compound or rhein.

-

Harvest the bacterial cells from the biofilms.

-

Extract total RNA from the bacterial cells using a commercial RNA extraction kit.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

-

Perform real-time PCR using gene-specific primers for the target genes (e.g., luxS, brpA, ffh, recA, nth, smx for S. mutans; hla, psmα, rbf, spa for S. aureus) and a housekeeping gene for normalization (e.g., 16S rRNA).

-

Analyze the relative gene expression levels using the comparative Ct (ΔΔCt) method.

Signaling Pathways and Molecular Targets

Rhein-8-glucoside and rhein exert their anti-biofilm effects by modulating specific signaling pathways and downregulating key genes involved in biofilm formation.

Inhibition of Biofilm Formation in Streptococcus mutans

In S. mutans, Rhein-8-O-β-D-glucopyranoside has been shown to decrease the expression of several genes crucial for biofilm development:

-

brpA : Encodes a biofilm regulatory protein.

-

ffh : A component of the signal recognition particle pathway, important for protein secretion.

-

recA : Plays a role in DNA repair and the SOS response.

-

nth : Encodes a DNA glycosylase involved in DNA repair.

-

smx : A putative transport system protein.

Caption: Inhibition of key biofilm-related pathways in S. mutans by Rhein-8-Glucoside.

Inhibition of Biofilm Formation in Staphylococcus aureus

In S. aureus, the related compound alizarin, another anthraquinone, has been shown to repress the expression of genes critical for virulence and biofilm formation:

-

hla : Encodes α-hemolysin, a toxin that also contributes to biofilm formation.

-

psmα : A phenol-soluble modulin involved in biofilm structuring.

-

rbf : A biofilm-associated protein.

-

spa : Encodes Protein A, a surface protein involved in immune evasion and biofilm formation.

-

cid/lrg : A holin/antiholin system that regulates programmed cell death and eDNA release, a component of the biofilm matrix.

References

A Comprehensive Technical Guide on Rhein-8-glucoside Calcium and the Induction of Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The majority of in-depth research concerning the induction of apoptosis focuses on Rhein, the aglycone of Rhein-8-glucoside. While Rhein-8-O-β-D-glucopyranoside has been shown to inhibit high glucose-induced apoptosis in human mesangial cells, the detailed molecular mechanisms, including specific signaling pathways and caspase activation cascades, have been extensively characterized for Rhein. This guide will present the comprehensive data available for Rhein to illuminate the potential mechanisms of its glycoside form, while clearly distinguishing the findings related to each compound.

Introduction

Rhein-8-glucoside calcium is an anthraquinone compound, notable as an inhibitor of human protein tyrosine phosphatase 1B (hPTP1B) with an IC50 of 11.5 μM.[1] Its aglycone, Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid), is a primary active constituent of rhubarb and has been the subject of extensive research for its anti-cancer properties.[2][3] Rhein has been demonstrated to induce apoptosis in a wide array of cancer cell lines through multiple, interconnected signaling pathways.[4][5] This guide provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams of the key signaling cascades.

The primary mechanisms of Rhein-induced apoptosis involve the induction of endoplasmic reticulum (ER) stress, a subsequent increase in intracellular calcium (Ca2+), and the activation of the mitochondrial death pathway. Furthermore, Rhein has been shown to modulate critical cell survival pathways, including the PI3K/AKT and NF-κB signaling cascades, to exert its pro-apoptotic effects.

Quantitative Data Summary

The following tables summarize the key findings regarding the effects of Rhein on various cancer cell lines and associated molecular targets.

Table 1: Effect of Rhein on Apoptosis and Cell Viability

| Cell Line | Cancer Type | Concentration(s) | Duration | Key Effects | Reference(s) |

| NPC cells | Nasopharyngeal Carcinoma | Not specified | Not specified | Increased nuclear condensation and DNA fragmentation. | |

| HL-7702 cells | Primary Human Hepatic | Not specified | Not specified | Triggered apoptosis, confirmed by Annexin V/PI staining and nuclear morphological changes. | |

| Ca Ski cells | Human Cervical Cancer | Not specified | Not specified | Induced apoptosis, abrogation of mitochondrial membrane potential (MMP). | |

| Panc-1, MIAPaCa-2 | Pancreatic Cancer | 0-200 μM | 24 h | Inhibited growth and proliferation; induced G1 phase cell cycle arrest and caspase-dependent mitochondrial apoptosis. | |

| L02 cells | Human Liver | Dose-dependent | Time-dependent | Decreased cell viability; triggered apoptosis associated with oxidative stress. | |

| HT-29, SW480 | Colorectal Cancer | 10, 20, 50 μM | Not specified | Suppressed proliferation, migration, and invasion; enhanced apoptotic rates. | |

| YD-10B, Ca9-22 | Oral Cancer | Not specified | 48 h | Inhibited cell growth, migration, and invasion; induced S-phase arrest and apoptosis. | |

| MCF-7/HER2, MCF-7/VEC | Human Breast Cancer | Dose-dependent | Time-dependent | Showed antiproliferative and apoptotic effects. |

Table 2: Molecular Effects of Rhein on Apoptosis-Related Proteins and Pathways

| Cell Line(s) | Pathway/Protein Family | Observed Effect | Description of Change | Reference(s) |

| NPC cells | ER Stress Proteins | Upregulation | Increased levels of GRP 78, PERK, ATF6, and CHOP. | |

| NPC, Ca Ski, L02 | Caspases | Activation | Activation/cleavage of caspase-3, -8, -9, and -12. | |

| Ca Ski, L02, HT-29 | Bcl-2 Family Proteins | Modulation | Decreased Bcl-2 levels; increased Bax levels. | |

| NPC cells | Mitochondrial Proteins | Release | Release of Cytochrome c and Apoptosis-Inducing Factor (AIF). | |

| Panc-1, MIAPaCa-2 | PI3K/AKT Pathway | Inactivation | Decreased phosphorylation of AKT. | |

| HT-29, SW480 | TLR4/MYD88/NF-κB | Downregulation | Substantially downregulated expression of TLR4, MYD88, and NF-κB. | |

| YD-10B, Ca9-22 | AKT/mTOR Pathway | Inhibition | Rhein-induced ROS accumulation inhibits the AKT/mTOR pathway. |

Core Signaling Pathways in Rhein-Induced Apoptosis

Rhein orchestrates apoptosis through a multi-pronged attack on cancer cell survival machinery. The primary pathways are detailed below.

Endoplasmic Reticulum (ER) Stress and Calcium-Mitochondrial Crosstalk

A key mechanism initiated by Rhein is the induction of ER stress. This leads to the unfolded protein response (UPR), characterized by the upregulation of proteins such as GRP 78, PERK, and ATF6. Prolonged ER stress activates the pro-apoptotic factor CHOP and caspase-12, an ER-resident caspase.

Crucially, ER stress disrupts cellular calcium homeostasis, causing a rapid accumulation of cytosolic Ca2+. This calcium overload is taken up by the mitochondria, leading to a decrease in the mitochondrial membrane potential (MMP), the release of cytochrome c and AIF into the cytosol, and subsequent activation of the intrinsic apoptotic pathway.

Inhibition of Pro-Survival PI3K/AKT/mTOR Pathway

In several cancer types, including pancreatic and oral cancer, Rhein has been shown to inhibit the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and growth. By reducing the phosphorylation (inactivation) of AKT, Rhein prevents the downstream suppression of apoptotic machinery, thereby promoting cell death. This effect is often mediated by the accumulation of Reactive Oxygen Species (ROS).

Suppression of the NF-κB Signaling Pathway

In colorectal cancer cells, Rhein has been found to suppress the TLR4/MYD88/NF-κB signaling pathway. NF-κB is a transcription factor that promotes the expression of anti-apoptotic proteins, including Bcl-2. By downregulating the key components of this pathway, Rhein reduces the expression of survival proteins, thereby sensitizing cancer cells to apoptosis.

Experimental Protocols

The following are generalized protocols for key assays used to investigate Rhein-induced apoptosis, based on standard methodologies cited in the literature.

General Experimental Workflow

A typical investigation into Rhein-induced apoptosis follows a logical progression from assessing cell viability to elucidating the specific molecular mechanisms involved.

Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment.

-

Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates. Allow them to adhere for 24 hours. Treat cells with various concentrations of Rhein (e.g., 0, 10, 20, 50, 100 μM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To determine the effect of Rhein on the expression levels of key proteins in apoptotic pathways.

-

Cell Lysis: After treatment as described above, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 μg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, p-AKT, AKT, NF-κB, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Protocol 3: Mitochondrial Membrane Potential (MMP) Assay

Objective: To assess the disruption of mitochondrial function, an early event in apoptosis.

-

Cell Culture and Treatment: Seed and treat cells with Rhein in a black-walled, clear-bottom 96-well plate or other suitable culture vessel.

-

JC-1 Staining: Remove the culture medium and wash the cells with PBS. Add pre-warmed medium containing JC-1 stain (typically 5-10 μM) and incubate at 37°C for 15-30 minutes.

-

Washing: Remove the staining solution and wash the cells gently with PBS or assay buffer.

-

Analysis:

-

Fluorescence Microscopy: Visualize cells immediately. Healthy cells will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic cells, with depolarized mitochondria, will show green fluorescent JC-1 monomers throughout the cytoplasm.

-

Flow Cytometry/Plate Reader: Quantify the red and green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization and apoptosis.

-

Conclusion

The available evidence strongly indicates that Rhein, the aglycone of this compound, is a potent inducer of apoptosis in a multitude of cancer cell lines. Its efficacy stems from its ability to simultaneously activate multiple pro-apoptotic pathways while inhibiting key survival signals. The primary mechanisms involve the induction of ER stress, which leads to a Ca2+-dependent activation of the mitochondrial death pathway, and the direct suppression of the PI3K/AKT and NF-κB signaling cascades. While direct, in-depth studies on the apoptotic mechanisms of this compound are limited, the comprehensive understanding of Rhein's activity provides a strong foundation for future research and suggests a promising avenue for the development of novel anti-cancer therapeutics. Further investigation is warranted to determine if Rhein-8-glucoside acts as a prodrug that is metabolized to Rhein intracellularly or if it possesses its own unique mechanistic profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rhein induces apoptosis through induction of endoplasmic reticulum stress and Ca2+-dependent mitochondrial death pathway in human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells [ijbs.com]

- 5. Apoptotic effects of rhein through the mitochondrial pathways, two death receptor pathways, and reducing autophagy in human liver L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Rhein-8-Glucoside Calcium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhein-8-glucoside calcium, an anthraquinone glycoside, is a natural compound with emerging therapeutic potential. As the glycoside form of rhein, it is metabolized in the gut to its active aglycone, rhein, which has been the subject of extensive pharmacological research. This technical guide provides a comprehensive overview of the available scientific data on this compound and its active metabolite, rhein, with a focus on its pharmacological activities, mechanisms of action, and available quantitative data. This document is intended to serve as a resource for researchers and professionals in drug development.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily attributed to its metabolite, rhein. However, studies have indicated some direct activities of the glycoside form.

Enzyme Inhibition

Rhein-8-glucoside has been identified as an inhibitor of human protein tyrosine phosphatase 1B (hPTP1B), an enzyme implicated in metabolic diseases.

| Compound | Target | IC50 | Reference |

| Rhein-8-glucoside | hPTP1B | 11.5 μM | [1][2] |

Antibacterial Activity

While extensive data on the calcium salt is limited, studies have demonstrated the antibacterial properties of rhein and its derivatives. Rhein has shown activity against various strains of Staphylococcus aureus. The glycoside, rhein-8-O-β-D-glucopyranoside, has been shown to inhibit the growth and biofilm formation of Streptococcus mutans.[3][4]

| Compound | Bacterial Strain | Activity | Concentration/MIC | Reference |

| Rhein | S. aureus ATCC 25923 | Bacteriostatic | MIC: 8 μg/mL | |

| Rhein | Methicillin-susceptible S. aureus (MSSA) | Antibacterial | MIC50: 8 μg/mL, MIC90: 8 μg/mL | [5] |

| Rhein | Methicillin-resistant S. aureus (MRSA) | Antibacterial | MIC50: 8 μg/mL, MIC90: 16 μg/mL | |

| Rhein-8-O-β-D-glucopyranoside | Streptococcus mutans | Inhibition of biofilm formation | 60% reduction at 10 μg/mL |

Anti-inflammatory Effects

The anti-inflammatory actions of rhein, the active metabolite of rhein-8-glucoside, are well-documented and are mediated through the inhibition of various inflammatory pathways.

| Effect | Model | Key Findings | Reference |

| Inhibition of pro-inflammatory cytokines | LPS-stimulated RAW264.7 cells | Reduced production of NO, TNF-α, PGE2, and COX-2. | |

| Inhibition of NF-κB pathway | In vivo (DCM rats) | Downregulated TRAF6 and inhibited phosphorylation of IKKβ and IκB. | |

| Inhibition of ATP-induced inflammatory responses | Rheumatoid rat fibroblast-like synoviocytes | Blocked ATP-induced increase in cytosolic calcium and ROS production. |

Mechanism of Action & Signaling Pathways

Rhein-8-glucoside and its metabolite, rhein, modulate several key signaling pathways implicated in various disease processes.

hPTP1B Inhibition

The inhibition of hPTP1B by rhein-8-glucoside is a key mechanism underlying its potential in metabolic diseases. PTP1B is a negative regulator of the insulin and leptin signaling pathways.

Modulation of the lincRNA ANRIL/let-7a/TGF-β1/Smad Signaling Pathway

A study has suggested that rhein-8-O-β-D-glucopyranoside can inhibit high glucose-induced apoptosis in human mesangial cells by regulating the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are limited. The oral absorption of anthraquinone glycosides is generally low. They are primarily metabolized by intestinal flora to their active aglycones, such as rhein, which are then absorbed.

The pharmacokinetics of rhein have been studied in humans, with one study reporting the following parameters after oral administration of rhubarb extract (50 mg/kg) to healthy volunteers:

| Parameter | Value (mean ± SD) |

| Cmax | 3.20 ± 1.08 µg/mL |

| Tmax | 1.03 ± 0.41 h |

| t1/2α | 0.21 ± 0.02 h |

| t1/2β | 2.68 ± 1.09 h |

| MRT | 5.31 ± 1.78 h |

| AUC(0-∞) | 1573.08 ± 366.48 µg·mL⁻¹·min⁻¹ |

Data from a study on rhein pharmacokinetics after oral administration of rhubarb extract.

Experimental Protocols

hPTP1B Inhibition Assay Workflow

Antibacterial Biofilm Formation Assay Workflow

Toxicology

Specific toxicological data for this compound, such as LD50 values, are not well-documented in publicly available literature. However, studies on its aglycone, rhein, have reported potential for hepatotoxicity at high doses. One study in mice indicated an LD50 for rhein to be greater than 2185.6 mg/kg. Subchronic toxicity studies in aged mice showed increased mortality and signs of liver injury at a high dosage of 375 mg/kg/day of rhein.

Conclusion

This compound presents an interesting pharmacological profile, primarily through its metabolic conversion to rhein, but also with some inherent activities of its own. Its inhibitory effect on hPTP1B and its antibacterial properties warrant further investigation for potential therapeutic applications in metabolic and infectious diseases. However, a significant portion of the available data pertains to its aglycone, rhein. More in-depth research is required to fully elucidate the specific pharmacokinetic, pharmacodynamic, and toxicological properties of this compound to support its development as a therapeutic agent. Future studies should focus on head-to-head comparisons with rhein to delineate the specific contributions of the glycoside moiety to its overall pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Effects of Rhein-8-O-β-D-glucopyranoside on the Biofilm Formation of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Rhein-8-O-β-D-glucopyranoside on the Biofilm Formation of Streptococcus mutans | Semantic Scholar [semanticscholar.org]

- 5. A Rhein-Based Derivative Targets Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Rhein-8-glucoside Calcium: From Natural Sources to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural product Rhein-8-glucoside calcium, an anthraquinone compound with emerging therapeutic potential. This document delves into its chemical properties, biological activities, and underlying mechanisms of action, with a focus on quantitative data and detailed experimental methodologies. The information presented is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Core Concepts and Chemical Properties

This compound is the calcium salt of Rhein-8-O-β-D-glucopyranoside, an anthraquinone glycoside. The presence of the glucose moiety enhances the solubility and potentially the bioavailability of its aglycone, Rhein.[1] It is primarily isolated from the roots of medicinal plants such as Saussurea lappa and Rheum palmatum (rhubarb).[2][3][4]

Table 1: Chemical and Physical Properties of Rhein-8-glucoside and its Calcium Salt

| Property | Rhein-8-glucoside | This compound |

| Molecular Formula | C21H18O11 | C21H16CaO11 |

| Molecular Weight | 446.36 g/mol [5] | 484.42 g/mol |

| CAS Number | 34298-86-7 | 113443-70-2 |

| Appearance | Yellow crystal | Solid |

| Solubility | Soluble in hot methanol, DMSO; insoluble in petroleum ether, chloroform. | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

Biological Activities and Quantitative Data

This compound and its aglycone, Rhein, exhibit a range of biological activities, including enzyme inhibition, antibacterial effects, and modulation of cellular signaling pathways.

Enzyme Inhibition

This compound is a known inhibitor of human protein tyrosine phosphatase 1B (hPTP1B), a key enzyme in metabolic regulation.

Table 2: Quantitative Data on hPTP1B Inhibition by this compound

| Compound | Target | IC50 | Assay System | Reference |

| This compound | hPTP1B | 11.5 μM | in vitro |

Antibacterial Activity

Rhein-8-glucoside has demonstrated antibacterial properties, particularly against oral pathogens like Streptococcus mutans. It has been shown to inhibit biofilm formation in a concentration-dependent manner. The aglycone, Rhein, also exhibits broad-spectrum antibacterial activity.

Table 3: Quantitative Data on the Antibacterial Activity of Rhein-8-glucoside and Rhein

| Compound | Organism | Activity | Concentration/MIC | Reference |

| Rhein-8-O-β-D-glucopyranoside | Streptococcus mutans | Inhibition of biofilm formation | 60% reduction at 10 μg/mL | |

| Rhein | Staphylococcus aureus (ATCC 6538 and clinical isolates) | Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | |

| Rhein | Staphylococcus aureus (MSSA and MRSA isolates) | Minimum Inhibitory Concentration (MIC) | 32 to 128 μg/mL |

Anticancer Activity of Rhein (Aglycone)

While specific anticancer data for this compound is limited in the reviewed literature, its aglycone, Rhein, has been extensively studied for its cytotoxic effects against various cancer cell lines.

Table 4: In Vitro Anticancer Activity of Rhein (IC50 Values)